molecular formula C20H16F2N2O3S B11430041 methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11430041
M. Wt: 402.4 g/mol
InChI Key: LNMBXARMYXZWTL-UHFFFAOYSA-N
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Description

Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a synthetic organic compound that belongs to the thiazine class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves the following steps:

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving appropriate precursors such as thiourea and α-haloketones.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorobenzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(4-chlorobenzyl)-2-[(4-chlorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
  • Methyl (2Z)-3-(4-bromobenzyl)-2-[(4-bromobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Uniqueness

Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its stability and reactivity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C20H16F2N2O3S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C20H16F2N2O3S/c1-27-19(26)17-10-18(25)24(12-14-4-8-16(22)9-5-14)20(28-17)23-11-13-2-6-15(21)7-3-13/h2-10H,11-12H2,1H3

InChI Key

LNMBXARMYXZWTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(C(=NCC2=CC=C(C=C2)F)S1)CC3=CC=C(C=C3)F

Origin of Product

United States

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